molecular formula C11H19Cl2NO2 B1197578 Clorprenaline HCl CAS No. 5588-22-7

Clorprenaline HCl

Cat. No.: B1197578
CAS No.: 5588-22-7
M. Wt: 268.18 g/mol
InChI Key: DBPRUZCKPFOVDV-UHFFFAOYSA-N
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Description

Clorprenaline HCl is an organochlorine compound with the molecular formula C11H19Cl2NO2 and a molecular weight of 268.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl alcohol, o-chloro-alpha-((isopropylamino)methyl)-, hydrochloride, monohydrate involves several steps. One common method includes the reaction of o-chlorobenzyl alcohol with isopropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Clorprenaline HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Clorprenaline HCl has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of various industrial chemicals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of benzyl alcohol, o-chloro-alpha-((isopropylamino)methyl)-, hydrochloride, monohydrate involves its interaction with specific molecular targets and pathways. The compound is known to interact with adrenergic receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 2-chloro-α-methyl-: Similar in structure but differs in the position of the chlorine atom and the presence of the isopropylamino group.

    Clorprenaline: Another organochlorine compound with similar applications but different molecular structure.

Uniqueness

Clorprenaline HCl is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with adrenergic receptors and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

5588-22-7

Molecular Formula

C11H19Cl2NO2

Molecular Weight

268.18 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrate;hydrochloride

InChI

InChI=1S/C11H16ClNO.ClH.H2O/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;;/h3-6,8,11,13-14H,7H2,1-2H3;1H;1H2

InChI Key

DBPRUZCKPFOVDV-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC=CC=C1Cl)O.O.Cl

Canonical SMILES

CC(C)NCC(C1=CC=CC=C1Cl)O.O.Cl

Related CAS

3811-25-4 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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